N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving methoxyacetaldehyde and methylamine, followed by cyclization with a suitable reagent.
Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylamine to introduce the amino group.
Coupling with Benzamide: The final step involves coupling the aminopyrimidine derivative with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzamide: Similar structure but lacks the trifluoromethyl group.
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-chlorobenzamide: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for enhancing the bioavailability and metabolic stability of drug candidates.
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-12-24-17(11-18(25-12)29-2)26-15-7-9-16(10-8-15)27-19(28)13-3-5-14(6-4-13)20(21,22)23/h3-11H,1-2H3,(H,27,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRIEKKFTWERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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